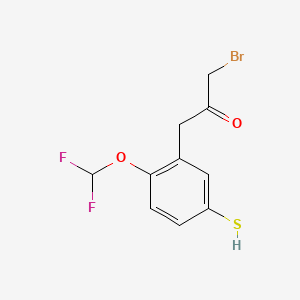
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethoxy group, and a mercaptophenyl group attached to a propan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy and mercaptophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group can participate in various chemical reactions, while the mercapto group can form strong bonds with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one
- 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
Uniqueness
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the bromine atom, difluoromethoxy group, and mercaptophenyl group makes it a versatile compound for various applications in research and industry.
Biological Activity
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one, with CAS number 1806667-94-6, is a brominated ketone derivative featuring a difluoromethoxy group and a mercapto group. This compound's unique structure enhances its potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C10H9BrF2OS
- Molecular Weight : 295.14 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its structural features:
- Mercapto Group (-SH) : This group is known for its nucleophilic properties, allowing the compound to interact with various biological targets, including enzymes and receptors.
- Difluoromethoxy Group : The presence of fluorine atoms enhances the compound's lipophilicity and potential for bioactivity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies suggest that compounds with similar structures may possess antimicrobial properties. The presence of the mercapto group is particularly relevant, as thiols are known to exhibit antibacterial and antifungal activities.
Antioxidant Properties
The mercapto group also contributes to antioxidant activity by scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Enzyme Inhibition
This compound may inhibit specific enzymes through covalent modification of active site residues. This mechanism is common in many pharmacologically active compounds.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Study | The compound demonstrated significant inhibition against various bacterial strains, suggesting potential use as an antimicrobial agent. |
| Antioxidant Activity | In vitro assays showed that the compound effectively scavenged free radicals, exhibiting a dose-dependent response. |
| Enzyme Inhibition | Preliminary studies indicated that the compound could inhibit key enzymes involved in metabolic pathways, although further research is needed to elucidate specific targets. |
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Bromo-3-(4-bromophenyl)propan-2-one | C10H9BrO | Brominated derivative without difluoromethoxy | Limited antimicrobial properties |
| 4-Mercaptophenol | C6H6OS | Contains a thiol group but lacks bromination | Antioxidant properties |
| 3-Difluoromethoxyphenylketone | C10H8F2O | Lacks bromine and mercapto groups | Potentially lower biological activity |
Properties
Molecular Formula |
C10H9BrF2O2S |
|---|---|
Molecular Weight |
311.14 g/mol |
IUPAC Name |
1-bromo-3-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2S/c11-5-7(14)3-6-4-8(16)1-2-9(6)15-10(12)13/h1-2,4,10,16H,3,5H2 |
InChI Key |
AIYBMMQTDHNVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S)CC(=O)CBr)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















